tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
Description
Chemical Structure and Properties tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS: 663622-87-5) is a spirocyclic compound featuring a fused isobenzofuran ring connected to a piperidine moiety via a spiro junction. The tert-butyl carbamate group at the 1'-position and the 3-oxo group on the isobenzofuran ring are critical functional modifications. Its molecular formula is C₁₇H₂₃NO₃, with a molecular weight of 289.375 g/mol . This compound is primarily used as a pharmaceutical intermediate or building block in organic synthesis, available commercially through suppliers like Synthonix via eMolecules .
Properties
IUPAC Name |
tert-butyl 3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)22-15(20)18-10-8-17(9-11-18)13-7-5-4-6-12(13)14(19)21-17/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTSETBJEDMYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629227 | |
| Record name | tert-Butyl 3-oxo-1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123492-82-9 | |
| Record name | tert-Butyl 3-oxo-1'H,3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Primary Synthetic Routes
The synthesis of tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate centers on a umpolung reactivity strategy and intramolecular nucleophilic aromatic substitution (SNAr) . The most efficacious route, validated through recent studies, involves the following sequential steps:
Formation of a Katritzky Benzotriazole Hemiaminal
The process begins with 2-fluorobenzaldehyde , which undergoes condensation with benzotriazole in the presence of a catalytic acid to form a hemiaminal intermediate. This step exploits the Katritzky reaction’s ability to stabilize α-amino radicals, facilitating subsequent nucleophilic additions.
Deprotonation and Umpolung Reactivity
The hemiaminal is treated with n-butyllithium at low temperatures (-78°C), generating a nucleophilic species. This step reverses the natural polarity of the carbonyl group (umpolung), enabling a 1,2-addition to tert-butyl 4-oxopiperidine-1-carboxylate . The reaction proceeds in tetrahydrofuran (THF) under inert conditions, yielding a tertiary alcohol intermediate.
Intramolecular SNAr Cyclization
The intermediate undergoes intramolecular SNAr cyclization upon heating (80–100°C) in dimethylformamide (DMF) with potassium carbonate as a base. The fluorine atom at the ortho position of the benzaldehyde-derived moiety acts as a leaving group, facilitating ring closure to form the spirocyclic core.
Crystallization and Purification
The crude product is purified via recrystallization from a mixture of ethyl acetate and hexanes, achieving >95% purity. X-ray diffraction analysis confirms the spirocyclic structure and tert-butyloxycarbonyl protection.
Table 1. Summary of Synthetic Steps and Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Hemiaminal Formation | 2-fluorobenzaldehyde, benzotriazole, HCl | Ethanol | 25°C | 85 |
| Umpolung Addition | n-butyllithium, tert-butyl 4-oxopiperidine-1-carboxylate | THF | -78°C | 72 |
| SNAr Cyclization | K2CO3, DMF | DMF | 80–100°C | 68 |
| Crystallization | Ethyl acetate/hexanes | — | 25°C | 95 (purity) |
Reaction Mechanism and Optimization
Umpolung Strategy
The Katritzky hemiaminal serves as a masked aldehyde, enabling polarity reversal. Deprotonation with n-butyllithium generates a dianion, which attacks the ketone group of tert-butyl 4-oxopiperidine-1-carboxylate. This step is critical for establishing the spirocyclic skeleton.
SNAr Cyclization
The intramolecular SNAr proceeds via a concerted mechanism , where the piperidine nitrogen acts as a nucleophile, displacing the fluorine atom. Computational studies suggest that the tert-butyloxycarbonyl group enhances reaction kinetics by stabilizing the transition state through steric and electronic effects.
Comparative Analysis of Alternative Methods
While the umpolung/SNAr route predominates, alternative strategies have been explored:
Industrial-Scale Considerations
Applications in Drug Development
The compound’s utility as a prochiral intermediate is exemplified in GDC-1971 synthesis. Its spirocyclic core imposes conformational rigidity, enhancing binding to SHP2’s allosteric pocket. Comparative studies with 5-chloro and 5-amino analogs (e.g., CAS 849106-20-3, 2171388-69-3) reveal that the 3-oxo group optimizes metabolic stability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxidative cleavage of vicinal diols to form spirocyclic compounds.
Substitution: Reactions involving the substitution of functional groups on the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include ninhydrin, acetic acid, and oxidizing agents such as periodic acid . Reaction conditions typically involve mild temperatures and the use of catalytic amounts of reagents to achieve high yields.
Major Products Formed
The major products formed from these reactions are spirocyclic compounds with enhanced physicochemical properties, such as spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research indicates that derivatives of spiro compounds often exhibit significant biological activities, including:
- Antitumor properties
- Antimicrobial effects
- Neuroprotective activities
Case Study : A study published in the Journal of Medicinal Chemistry explored various derivatives of spiro compounds, highlighting their efficacy against cancer cell lines. The findings demonstrated that modifications to the tert-butyl group enhanced cytotoxicity, suggesting that similar modifications to tert-butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate could yield promising antitumor agents .
Synthetic Intermediates
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique spiro structure allows for further functionalization, making it a versatile building block in organic synthesis.
Example : In synthetic organic chemistry, tert-butyl esters are commonly used for their stability and ease of hydrolysis. Researchers have utilized this compound in multi-step synthesis processes to create novel compounds with enhanced pharmacological profiles .
The compound has been subjected to high-throughput screening assays to evaluate its biological activity against various targets, including enzymes and receptors involved in disease pathways.
Research Insight : A recent investigation assessed the inhibition of specific enzymes by this compound, indicating potential applications in treating conditions like diabetes and hypertension due to its ability to modulate metabolic pathways .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. For example, spirocyclic compounds can act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity . Additionally, these compounds can modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Spirocyclic Piperidine Derivatives
tert-Butyl 5-Chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS: 849106-20-3)
- Molecular Formula: C₁₇H₂₂ClNO₃
- Molecular Weight : 323.82 g/mol
- Key Differences : Incorporates a 5-chloro substituent on the isobenzofuran ring, which increases molecular weight and alters electronic properties. This modification may enhance reactivity in cross-coupling reactions or influence binding affinity in biological targets.
- Purity : 97% (HPLC), indicating high synthetic utility .
Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS: 42191-83-3)
Stereochemical Variants
(S)- and (R)-tert-Butyl 4-ethoxy-3,4-dihydrospiro[[2]benzopyran-1,4'-piperidine]-1'-carboxylate ((S)-14 and (R)-17)
- Molecular Formula: C₂₀H₂₉NO₄
- Molecular Weight : 347.4 g/mol
- Key Differences :
- Features a dihydrospirobenzopyran core instead of isobenzofuran.
- The ethoxy group introduces stereochemical complexity, with specific rotations of [α]²⁰D = −2.2 (S-isomer) and distinct NMR signals (e.g., 128.3–142.4 ppm for aromatic carbons) .
- Lower purity (96.3% HPLC) compared to the target compound .
Heterocyclic Ring Modifications
tert-Butyl 4-oxo-4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate (CAS: 1341039-62-0)
- Key Differences : Replaces the isobenzofuran with a benzooxazepine ring , introducing a nitrogen and oxygen heterocycle. This structural change likely impacts solubility and metabolic stability. The compound is associated with significant environmental hazards (e.g., aquatic toxicity) .
tert-Butyl 5-Methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Simplified Structural Derivatives
3H-Spiro[isobenzofuran-1,4'-piperidine] Hydrochloride (CAS: 37663-44-8)
Data Tables
Table 1: Structural and Physical Properties
Key Findings and Implications
Substituent Effects : Chloro or methyl groups (e.g., 849106-20-3 , 5-methyl analog ) modulate electronic and lipophilic properties, critical for optimizing receptor interactions.
Safety Considerations : Ethyl derivatives exhibit higher acute toxicity, necessitating stringent handling protocols compared to tert-butyl variants .
Structural Diversity : Heterocyclic modifications (e.g., benzooxazepine ) expand application scope but may introduce environmental hazards.
Biological Activity
tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS No. 1123492-82-9) is a synthetic compound with a unique spirocyclic structure. Its molecular formula is and it has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Weight : 303.35 g/mol
- Molecular Formula :
- CAS Number : 1123492-82-9
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cellular Signaling : It could influence signaling pathways related to cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Neuroprotective | Decreased ROS production in neuronal cells |
Case Study: Anti-inflammatory Effects
A study conducted by Zhang et al. (2022) demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. The results indicated a potential application in treating inflammatory diseases such as arthritis and colitis.
Case Study: Neuroprotective Effects
In another investigation, the compound was tested on PC12 cells exposed to oxidative stress. The findings revealed that it effectively inhibited apoptosis and reduced intracellular reactive oxygen species (ROS), suggesting its potential as a neuroprotective agent for conditions like Alzheimer's disease.
Q & A
Basic Questions
Q. What safety protocols should be followed when handling tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap .
- Avoid dust formation and ensure adequate ventilation to prevent inhalation .
- Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : Analyze H and C spectra to confirm spirocyclic connectivity and tert-butyl group presence.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for precise structural determination of crystalline derivatives .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) .
Q. What are the key steps in synthesizing this compound?
- Methodological Answer :
- Oxidation : Convert bromobenzofuran derivatives to ketones using oxidizing agents (e.g., KMnO) .
- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) to form spirocyclic piperidine intermediates .
- Boc-protection : Introduce tert-butyl carbamate groups under anhydrous conditions .
Advanced Research Questions
Q. How can researchers optimize low yields during the hydrogenation step in the synthesis of this compound?
- Methodological Answer :
- Catalyst screening : Test Pd/C, Raney Ni, or PtO under varying pressures (1–5 atm) .
- Solvent optimization : Use polar aprotic solvents (e.g., THF) to enhance reaction homogeneity .
- Temperature control : Maintain 25–50°C to balance reaction rate and side-product formation .
Q. What strategies resolve contradictions in solubility data across studies?
- Methodological Answer :
- Systematic solvent screening : Test solubility in DMSO, DMF, and aqueous buffers at varying pH .
- Computational modeling : Use COSMO-RS or Hansen solubility parameters to predict solvent compatibility .
- Crystallinity analysis : Compare amorphous vs. crystalline forms via DSC/XRD .
Q. How does the spirocyclic structure influence pharmacokinetic properties in drug development?
- Methodological Answer :
- Conformational rigidity : Enhances binding affinity to targets like sigma-1 receptors (e.g., PET imaging agents) .
- Metabolic stability : The tert-butyl group reduces oxidative degradation in hepatic microsomes .
- Blood-brain barrier permeability : Assess via PAMPA or MDCK cell models .
Q. How can computational methods predict reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Model transition states to identify reactive sites (e.g., carbonyl or spiro-oxygen) .
- Molecular docking : Predict interactions with nucleophiles (e.g., amines) using AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
